2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a chemical compound characterized by the presence of dichlorophenyl and trifluoropropyl groups attached to a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,5-dichlorophenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Amines, thiols; reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to the inhibition of microbial growth or disruption of cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, proteins, or nucleic acids.
Comparison with Similar Compounds
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can be compared with similar compounds such as:
2,5-Dichlorophenyl 3,3,3-trifluoropropyl ether: Similar structure but with an ether linkage instead of a sulfide.
2,5-Dichlorophenyl 3,3,3-trifluoropropyl amine: Contains an amine group instead of a sulfide.
2,5-Dichlorophenyl 3,3,3-trifluoropropyl ketone: Features a ketone group in place of the sulfide.
Properties
IUPAC Name |
1,4-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-1-2-7(11)8(5-6)15-4-3-9(12,13)14/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOOBXACRAGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.